5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline
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Overview
Description
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is an organic compound that belongs to the class of nitroanilines. This compound is characterized by the presence of methoxy groups and a nitro group attached to an aniline structure. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline typically involves the following steps:
Nitration: The starting material, 5-methoxyaniline, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Methoxylation: The nitrated product is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy groups at the 5-position and the 4-position of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or hydrogen in the presence of a catalyst.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with halides or other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and tin(II) chloride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-aminoaniline.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways Involved: The nitro and methoxy groups play a crucial role in modulating the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- N-(2-(5-(4-methoxyphenyl)-2-(pyridin-2-yl)-1H-imidazol-4-yl)ethyl)-4-pentylbenzenesulfonamide
Uniqueness
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is unique due to its specific combination of methoxy and nitro groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Biological Activity
5-Methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a methoxy group at the 5-position, a nitro group at the 2-position, and a phenyl ring with a methoxy substituent. Its molecular formula is C16H18N2O3, with a molecular weight of approximately 286.33 g/mol.
The biological activity of this compound is primarily attributed to its nitro group, which can undergo bioreduction to form reactive intermediates. These intermediates may interact with various cellular components, leading to cytotoxic effects. The methoxy groups are believed to enhance the compound's lipophilicity and binding affinity for specific biological targets, including enzymes and receptors involved in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains.
- Anticancer Properties : The nitroaniline moiety has been linked to anticancer effects through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation.
- Cytotoxicity : In vitro studies reveal that the compound can induce cytotoxic effects in cancer cell lines, potentially through oxidative stress mechanisms.
Case Studies and Experimental Data
A selection of studies highlights the biological activity of this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of related nitroanilines on various cancer cell lines, finding IC50 values ranging from 10 to 30 µM for several derivatives .
- Antimicrobial Testing : In vitro assays demonstrated that structurally similar compounds exhibited minimum inhibitory concentrations (MIC) against Gram-positive bacteria as low as 5 µg/mL .
- Mechanistic Insights : Molecular docking studies suggest that the compound interacts with specific targets in cancer cells, such as topoisomerases and protein kinases, which are crucial for cell division and growth .
Data Tables
Properties
CAS No. |
62260-97-3 |
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Molecular Formula |
C15H16N2O4 |
Molecular Weight |
288.30 g/mol |
IUPAC Name |
5-methoxy-N-[(4-methoxyphenyl)methyl]-2-nitroaniline |
InChI |
InChI=1S/C15H16N2O4/c1-20-12-5-3-11(4-6-12)10-16-14-9-13(21-2)7-8-15(14)17(18)19/h3-9,16H,10H2,1-2H3 |
InChI Key |
FQPGTKNBEPULJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=CC(=C2)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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